Methyl 2-(ethylamino)-3-(1h-pyrazol-1-yl)propanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(ethylamino)-3-(1h-pyrazol-1-yl)propanoate typically involves the reaction of ethylamine with a suitable pyrazole derivative under controlled conditions. One common method involves the use of methyl 2-bromo-3-(1h-pyrazol-1-yl)propanoate as a starting material. The reaction proceeds through nucleophilic substitution, where ethylamine displaces the bromine atom to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(ethylamino)-3-(1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Methyl 2-(ethylamino)-3-(1h-pyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may serve as a ligand in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(ethylamino)-3-(1h-pyrazol-1-yl)propanoate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecule. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial effect.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1h-pyrazol-1-yl)acetate: Another pyrazole derivative with similar structural features but different functional groups.
Ethyl 2-(1h-pyrazol-1-yl)propanoate: Similar in structure but with an ethyl ester group instead of a methyl ester.
2-(1h-pyrazol-1-yl)propanoic acid: A carboxylic acid derivative with a pyrazole ring.
Uniqueness
Methyl 2-(ethylamino)-3-(1h-pyrazol-1-yl)propanoate is unique due to the presence of both an ethylamino group and a pyrazole ring, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H15N3O2 |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl 2-(ethylamino)-3-pyrazol-1-ylpropanoate |
InChI |
InChI=1S/C9H15N3O2/c1-3-10-8(9(13)14-2)7-12-6-4-5-11-12/h4-6,8,10H,3,7H2,1-2H3 |
InChI Key |
OZFPOUSLDXYNPU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CN1C=CC=N1)C(=O)OC |
Origin of Product |
United States |
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